
Isobutyryl-L-carnitine
概要
説明
イソブチリル-L-カルニチンは、脂肪酸の代謝において重要な役割を果たす化合物であるL-カルニチンの誘導体です。それは、アシル基が補酵素AからL-カルニチンの分子に転移したときに形成されます。 この化合物は、分岐鎖アミノ酸と脂肪酸の代謝に関与し、ミトコンドリア酵素であるアシル-CoA脱水素酵素群の産物です .
準備方法
合成経路と反応条件: イソブチリル-L-カルニチンは、塩基の存在下、イソブチリルクロリドとL-カルニチンを反応させることによって合成することができます。 反応は通常、メタノールまたはエタノールなどの有機溶媒中で行われ、生成物は高速液体クロマトグラフィー(HPLC)などの技術を用いて精製されます .
工業的生産方法: 工業的設定では、イソブチリル-L-カルニチンの生産は、上記と同様の方法を使用した大規模合成によって行われます。 このプロセスは、高収率と高純度のために最適化されており、反応制御と生成物の精製のために自動化されたシステムがしばしば使用されます .
3. 化学反応の分析
反応の種類: イソブチリル-L-カルニチンは、以下を含むさまざまな化学反応を起こします。
酸化: 対応するカルボン酸を形成するために酸化される可能性があります。
還元: 還元反応はそれを元のアルコールの形に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、さまざまなアシルカルニチン誘導体、カルボン酸、アルコールが含まれます .
4. 科学研究における用途
イソブチリル-L-カルニチンは、科学研究においていくつかの用途があります。
化学反応の分析
Types of Reactions: Isobutyryl-L-carnitine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can undergo nucleophilic substitution reactions where the isobutyryl group is replaced by other acyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include various acylcarnitine derivatives, carboxylic acids, and alcohols .
科学的研究の応用
Isobutyryl-L-carnitine has several applications in scientific research:
作用機序
イソブチリル-L-カルニチンは、脂肪酸をβ酸化のためにミトコンドリアに輸送することに参加することで効果を発揮します。それはキャリア分子として機能し、補酵素AからL-カルニチンへのアシル基の転移を促進し、次にミトコンドリアマトリックスに脂肪酸を輸送します。 このプロセスは、細胞のエネルギー産生に不可欠です .
分子標的と経路:
有機カチオン輸送体1(OCT1): イソブチリル-L-カルニチンはOCT1の基質であり、細胞膜を介したその輸送を仲介します.
類似の化合物:
ブチリルカルニチン: 構造は似ていますが、L-カルニチンに結合しているアシル基が異なります。
グルタリルカルニチン: 別のアシルカルニチンで、アシル基が異なります。
ヘキサノイル-L-カルニチン: イソブチリル-L-カルニチンと比較して、より長いアシル鎖が含まれています.
独自性: イソブチリル-L-カルニチンは、分岐鎖アミノ酸の代謝における特定の役割と、イソブチリル-CoA脱水素酵素欠損症の診断に関与しているため、独特です。 OCT1との特定の相互作用も、他のアシルカルニチンとは異なります .
類似化合物との比較
Butyrylcarnitine: Similar in structure but differs in the acyl group attached to L-carnitine.
Glutarylcarnitine: Another acylcarnitine with a different acyl group.
Hexanoyl-L-carnitine: Contains a longer acyl chain compared to isobutyryl-L-carnitine.
Uniqueness: this compound is unique due to its specific role in the metabolism of branched-chain amino acids and its involvement in diagnosing isobutyryl-CoA dehydrogenase deficiency. Its specific interactions with OCT1 also distinguish it from other acylcarnitines .
生物活性
Isobutyryl-L-carnitine (IBC) is a short-chain acylcarnitine that plays a significant role in the metabolism of fatty acids and amino acids. It is an ester of isobutyric acid and carnitine, primarily involved in transporting acyl groups into the mitochondria for energy production through β-oxidation. This article delves into the biological activity of IBC, highlighting its metabolic roles, clinical significance, and findings from recent research.
Metabolic Role and Mechanism
This compound is synthesized from isobutyryl-CoA by the enzyme carnitine acetyltransferase (CrAT). This process is crucial for the transport of fatty acids across the inner mitochondrial membrane, where they undergo β-oxidation to generate ATP. The presence of IBC in biological fluids serves as an indicator of metabolic processes related to energy production and fatty acid metabolism.
Table 1: Functions of this compound
Function | Description |
---|---|
Fatty Acid Transport | Facilitates the transport of acyl groups into mitochondria for oxidation. |
Energy Production | Involved in β-oxidation, contributing to ATP synthesis. |
Metabolic Marker | Elevated levels indicate metabolic disorders such as isobutyryl-CoA deficiency. |
Clinical Significance
Elevated levels of IBC have been associated with several metabolic disorders. For instance, individuals with isobutyryl-CoA dehydrogenase deficiency exhibit significantly increased concentrations of IBC in plasma. This elevation can serve as a diagnostic marker for conditions such as:
- Glutaric Aciduria Type 2 : Characterized by elevated IBC levels in urine and plasma due to impaired metabolism.
- Ethylmalonic Encephalopathy : Patients show increased IBC levels correlating with disease severity.
- Gestational Diabetes Mellitus : Alterations in IBC levels have been observed in pregnant women with this condition.
Conversely, decreased levels of IBC have been noted in patients with traumatic brain injury, suggesting its potential role as a biomarker for neurological recovery or damage .
Research Findings and Case Studies
Recent studies have focused on the quantification and implications of IBC in various health contexts:
- Study on Newborn Screening : Research involving newborns showed elevated C4-carnitine levels indicative of metabolic disorders. Follow-up analyses revealed that elevated IBC was consistent with conditions like SCAD deficiency and IBCD deficiency .
- Diabetes Research : A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) found that diabetic mice had significantly increased concentrations of acylcarnitines, including IBC, suggesting its role as a potential biomarker for metabolic syndrome .
- Neuroprotective Effects : Investigations into the neuroprotective properties of short-chain acylcarnitines, including IBC, suggest that they may mitigate oxidative stress and improve mitochondrial function, offering therapeutic potential for neurological disorders .
Table 2: Clinical Studies Involving this compound
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Isobutyryl-L-carnitine (IBC) in biological samples?
- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) for high sensitivity and specificity. Validate the method using certified reference materials (CRMs) and spike-recovery experiments in matrices like plasma or urine. For purity assessment, employ HPLC with UV detection (λ = 210–220 nm) and compare retention times against authenticated standards . Quantification should adhere to USP guidelines for carnitine analogs, including calibration curves with internal standards (e.g., deuterated IBC) to correct for matrix effects .
Q. How can researchers design experiments to study IBC's role in mitochondrial β-oxidation?
- Methodological Answer : Utilize in vitro models such as isolated mitochondria or cultured hepatocytes. Measure IBC’s effect on acyl-CoA dehydrogenase activity via spectrophotometric assays monitoring NADH production at 340 nm. Include controls with known inhibitors (e.g., etomoxir for carnitine palmitoyltransferase-1) to isolate IBC-specific effects. Normalize data to protein content using the Lowry method . For in vivo studies, employ stable isotope tracing (e.g., ¹³C-labeled IBC) to track metabolite flux .
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound derivatives?
- Methodological Answer : Follow Beilstein Journal guidelines for synthetic chemistry:
- Synthesis : Use enantiomerically pure L-carnitine and isobutyryl chloride in anhydrous conditions. Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1).
- Characterization : Confirm identity via ¹H/¹³C NMR (e.g., δ ~3.2 ppm for trimethylammonium group) and high-resolution MS. Report melting points (169–171°C for IBC chloride) and purity (≥95% by HPLC) .
Advanced Research Questions
Q. How can multi-omics approaches elucidate IBC's role in renal cell carcinoma (RCC) prognosis?
- Methodological Answer : Combine metabolomics (LC-MS), proteomics (tandem mass tag labeling), and transcriptomics (RNA-seq) on matched tumor/normal tissues. Prioritize metabolites like IBC and L-proline betaine identified in urine post-nephrectomy . Use pathway enrichment tools (e.g., MetaboAnalyst, KEGG) to link IBC levels to dysregulated pathways (e.g., fatty acid oxidation). Validate findings in orthotopic mouse models of RCC with IBC supplementation .
Q. What strategies resolve contradictions in IBC’s proposed role as an OCT1 biomarker?
- Methodological Answer : Address variability via:
- Cohort stratification : Segment participants by OCT1 genotype (e.g., OCT1 polymorphisms) to assess transporter affinity differences.
- Pharmacokinetic modeling : Compare IBC plasma exposure (AUC₀–₂₄) in OCT1-inhibited vs. placebo groups using nonlinear mixed-effects models (NONMEM).
- Cross-species validation : Replicate findings in OCT1-knockout mice to isolate transporter-specific effects .
Q. How should researchers design a study to evaluate IBC’s immunomodulatory effects during bacterial infection?
- Methodological Answer : Use a murine pertussis model:
- Experimental groups : Wild-type vs. immunodeficient mice ± IBC supplementation.
- Endpoint assays : Quantify cytokines (e.g., TNF-α, IL-6) via ELISA in bronchoalveolar lavage fluid. Measure bacterial load (CFU/mL) in lung homogenates.
- Mechanistic insight : Perform RNA-seq on splenocytes to identify IBC-modulated immune pathways (e.g., NF-κB, MAPK) .
Q. What methodologies optimize combinatorial studies of IBC with other carnitine analogs (e.g., propionyl-L-carnitine)?
- Methodological Answer : Use factorial design (e.g., 2x2 matrix) to test synergy:
- Dose-response : Vary IBC and analog concentrations (e.g., 0.1–10 mM) in cell-based assays (e.g., cytotoxicity rescue).
- Statistical analysis : Apply Chou-Talalay combination index (CI) to classify interactions (CI < 1 = synergy). Validate in vivo using ischemia-reperfusion injury models with tissue carnitine profiling .
Q. Methodological Notes
- Literature Review : Systematically search PubMed/Scopus with keywords: "this compound" AND ("OCT1" OR "metabolomics" OR "mitochondria"). Exclude non-peer-reviewed sources (e.g., TargetMol, Santa Cruz Biotech) .
- Data Reporting : Adhere to Beilstein Journal standards: report experimental details in Supplementary Information (e.g., NMR spectra, synthetic yields) and cite primary literature for known compounds .
特性
IUPAC Name |
(3R)-3-(2-methylpropanoyloxy)-4-(trimethylazaniumyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5/h8-9H,6-7H2,1-5H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCNOZRCYBNMEP-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70948420 | |
Record name | 3-[(2-Methylpropanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70948420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25518-49-4 | |
Record name | Isobutyrylcarnitine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25518-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutyryl-1-carnitine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025518494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(2-Methylpropanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70948420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOBUTYRYLCARNITINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G962K8PXU5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。